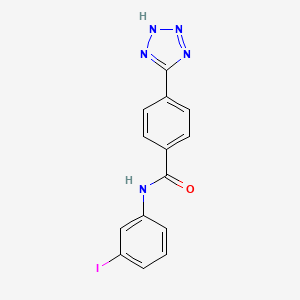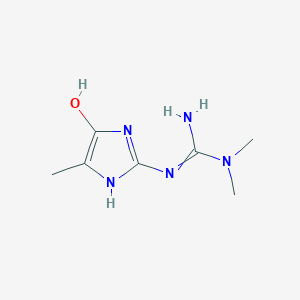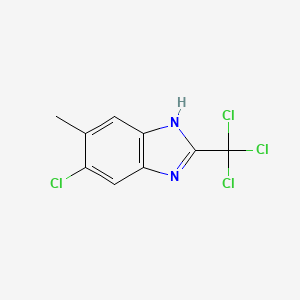
1,2-Dinitro-4,5-bis(undecyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dinitro-4,5-bis(undecyloxy)benzene: is a chemical compound characterized by a benzene ring substituted with two nitro groups and two undecyloxy groups. This compound is part of the dinitrobenzene family, which includes various isomers with different arrangements of nitro groups on the benzene ring. The presence of long alkoxy chains (undecyloxy groups) makes this compound unique compared to other dinitrobenzenes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(undecyloxy)benzene typically involves the nitration of a precursor compound, such as 4,5-bis(undecyloxy)benzene. The nitration process introduces nitro groups (-NO2) into the benzene ring. Common nitrating agents include a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: 1,2-Dinitro-4,5-bis(undecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Reduction: Formation of 1,2-diamino-4,5-bis(undecyloxy)benzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dinitro-4,5-bis(undecyloxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its ability to undergo specific chemical reactions makes it a valuable compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用機序
The mechanism of action of 1,2-Dinitro-4,5-bis(undecyloxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and DNA. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cellular processes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.
類似化合物との比較
1,2-Dinitrobenzene: A simpler analog with only two nitro groups on the benzene ring.
1,3-Dinitrobenzene: Another isomer with nitro groups in the 1 and 3 positions.
1,4-Dinitrobenzene: An isomer with nitro groups in the 1 and 4 positions.
Comparison: 1,2-Dinitro-4,5-bis(undecyloxy)benzene is unique due to the presence of long alkoxy chains (undecyloxy groups) in addition to the nitro groups. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity. Compared to simpler dinitrobenzenes, this compound offers more versatility in synthetic applications and potential biological activities.
特性
CAS番号 |
816463-60-2 |
|---|---|
分子式 |
C28H48N2O6 |
分子量 |
508.7 g/mol |
IUPAC名 |
1,2-dinitro-4,5-di(undecoxy)benzene |
InChI |
InChI=1S/C28H48N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-27-23-25(29(31)32)26(30(33)34)24-28(27)36-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChIキー |
ILKQUTYTLHUGRV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)
![Benzenesulfonamide, 4-methyl-N-[1-methyl-3-oxo-4-(3-thienyl)butyl]-](/img/structure/B12534746.png)
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)


